molecular formula C18H21ClN4O5 B12421826 Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride

Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride

Cat. No.: B12421826
M. Wt: 411.9 g/mol
InChI Key: APZBMTYNJYJDAU-MUTAZJQDSA-N
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Description

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is a synthetic compound known for its application in the preparation of thrombin inhibitors. It is characterized by its molecular formula C18H18D3ClN4O5 and a molecular weight of 411.85 . This compound is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development .

Scientific Research Applications

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition, particularly thrombin inhibitors.

    Medicine: Investigated for its potential therapeutic applications in anticoagulant therapy.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of thrombin, an enzyme involved in blood clotting. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is crucial for its potential use as an anticoagulant .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-(methylamino)-3-nitrobenzamido)propanoate: Lacks the deuterium labeling.

    Ethyl 3-(4-(amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate: Lacks the methylamino group.

    Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-3-yl)benzamido)propanoate: Pyridine ring is positioned differently.

Uniqueness

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling helps in distinguishing the compound from its non-deuterated counterparts, providing more accurate results in research applications .

Biological Activity

Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 Hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C18H21ClN4O5
  • Molecular Weight : 408.836 g/mol
  • CAS Number : 1187067-68-0
  • Melting Point : 86-88 °C (predicted) .

Biological Activity

The compound exhibits various biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of compounds similar to Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate have shown promising anticancer properties. For instance, studies have demonstrated that modifications in the nitro group and the amine functionalities can enhance cytotoxic effects against cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of a nitro group is often associated with antibacterial effects, which has been observed in other related compounds. In vitro studies have indicated that similar nitro-substituted benzamide derivatives possess significant antibacterial activity against various strains .

Kinase Inhibition

Given its structural characteristics, Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth. Preliminary data suggest that this compound might inhibit specific kinases involved in cancer proliferation .

Synthesis

The synthesis of Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 Hydrochloride involves several steps:

  • Starting Materials : Ethyl 3-(pyridin-2-ylamino)propanoate and 4-(methylamino)-3-nitrobenzoyl chloride.
  • Reaction Conditions : The reaction typically requires controlled temperatures and specific pH conditions to ensure proper formation of the desired product.
  • Purification : Post-synthesis, the compound is purified using chromatography techniques to isolate the active form from any by-products .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted that derivatives similar to Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate exhibited significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of nitro-substituted benzamide derivatives, finding effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application for infections .

Data Summary Table

PropertyValue
Molecular FormulaC18H21ClN4O5
Molecular Weight408.836 g/mol
CAS Number1187067-68-0
Melting Point86-88 °C
Anticancer ActivitySignificant (varies by derivative)
Antimicrobial ActivityEffective against various strains
Kinase Inhibition PotentialYes (preliminary data)

Properties

Molecular Formula

C18H21ClN4O5

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 3-[[3-nitro-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride

InChI

InChI=1S/C18H20N4O5.ClH/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26;/h4-8,10,12,19H,3,9,11H2,1-2H3;1H/i2D3;

InChI Key

APZBMTYNJYJDAU-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-].Cl

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-].Cl

Origin of Product

United States

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